Toborinone
Overview
Description
Toborinone is a chemical compound that belongs to the category of cardiotonic agents. It is a synthetic analog of the naturally occurring compound, milrinone, and is used to treat heart failure. This compound has been extensively studied for its potential therapeutic benefits and has shown promising results in various scientific research studies.
Scientific Research Applications
Inotropic Agent and Cardiac Failure Treatment
Toborinone is known for its role as an inotropic agent with moderate coronary vasodilatory action, primarily used in the treatment of cardiac failure. It has shown significant improvement in hemodynamic status in patients with moderate to severe congestive heart failure (CHF) without direct chronotropic action. This attribute makes this compound a potential candidate for clinical use with antiarrhythmic agents in heart failure treatment (Kocić, 1998).
Vascular Capacitance and Conductance
This compound has been studied for its effects on vascular capacitance and conductance in experimental heart failure. The drug demonstrates potent venous and arterial dilatory effects in acute heart failure, indicating its potential as a balanced vasodilator for clinical application (Semeniuk, Belenkie, & Tyberg, 1998).
Myocardial Oxygen Consumption
Research on this compound's impact on myocardial oxygen consumption, particularly in pacing-induced heart failure dogs, reveals its potential for managing chronic and congestive heart failure. This compound increases ventricular performance without increasing myocardial oxygen consumption, which suggests a beneficial role in heart failure management (Itoh, Mori, Fujiki, & Tominaga, 1996).
Novel Inotropic Agent Characteristics
Studies describe this compound as a novel intravenous inotropic agent with properties like PDE inhibition, leading to increased cAMP and intracellular calcium levels. Unlike other inotropic agents, it does not induce positive chronotropic effects. This is attributed to its action on delaying rectifier currents, making it a distinctive option for congestive heart failure therapy (MacGowan, 2000).
Electrophysiological Effects
This compound's electrophysiological effects have been assessed in various studies. It modulates the action potential in isolated guinea pig sinoatrial node preparations, indicating a potential for diverse cardiac applications beyond inotropy (Orito, Takase, Fujiki, & Mori, 1996).
Pharmacokinetics in Heart Failure Patients
The pharmacokinetics of this compound in patients with congestive heart failure, including those with renal or hepatic impairment, shows no significant differences in pharmacokinetic parameters among different patient groups. This insight is crucial for its clinical use in diverse patient populations (Tammara, Trang, Kitani, Miyamoto, & Bramer, 2002).
Vasorelaxant Effects on Canine Arteries
Research on this compound's vasorelaxant effects on canine internal mammary arteries suggests potential applications in treating IMA malperfusion syndrome (Izumoto, Fujiki, & Kawazoe, 2001).
properties
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYPZBCMBEEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048813 | |
Record name | Toborinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143343-83-3 | |
Record name | Toborinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toborinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toborinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOBORINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.